1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with benzyl, methyl, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate: Similar structure but with a hydroxymethyl group instead of an ethyl group.
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of molecular targets .
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl 6-ethylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-3-15-10-9-14(16(19)21-2)11-18(15)17(20)22-12-13-7-5-4-6-8-13/h4-8,14-15H,3,9-12H2,1-2H3 |
InChI Key |
IETZARFDVQEFSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.